molecular formula C21H28N4O2S B2887659 N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-54-0

N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2887659
M. Wt: 400.54
InChI Key: ILAGISOMWLFICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves the reaction of 2-(indolin-1-yl)ethylamine with 2-(thiophen-2-yl)acetaldehyde to form the intermediate imine, which is then reduced with sodium borohydride to form the corresponding amine. This amine is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is then reacted with N,N-dimethylpropylamine to form the final product.

Starting Materials
2-(indolin-1-yl)ethylamine, 2-(thiophen-2-yl)acetaldehyde, sodium borohydride, oxalyl chloride, N,N-dimethylpropylamine

Reaction
Step 1: Reaction of 2-(indolin-1-yl)ethylamine with 2-(thiophen-2-yl)acetaldehyde to form the intermediate imine, Step 2: Reduction of the imine intermediate with sodium borohydride to form the corresponding amine, Step 3: Reaction of the amine with oxalyl chloride to form the oxalyl chloride derivative, Step 4: Reaction of the oxalyl chloride derivative with N,N-dimethylpropylamine to form the final product

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[3-(dimethylamino)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-24(2)12-6-11-22-20(26)21(27)23-15-18(19-9-5-14-28-19)25-13-10-16-7-3-4-8-17(16)25/h3-5,7-9,14,18H,6,10-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAGISOMWLFICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(dimethylamino)propyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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